![molecular formula C21H39O10P B14205122 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid CAS No. 845726-64-9](/img/structure/B14205122.png)
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an oxabicyclo and a phosphoric acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octan-2-ol typically involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the oxabicyclo structure .
Industrial Production Methods
While specific industrial production methods for 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.
Major Products Formed
The major products formed from the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: The compound is used in organic synthesis for constructing complex molecular architectures.
Biology: It can be used as a building block for biologically active molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The oxabicyclo moiety can participate in ring-opening reactions, while the phosphoric acid group can engage in phosphorylation reactions. These interactions can modulate biological pathways and contribute to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the ring size and functional groups.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure, used in various synthetic applications.
Uniqueness
8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is unique due to its combination of an oxabicyclo structure and a phosphoric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
845726-64-9 |
|---|---|
Molecular Formula |
C21H39O10P |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-oxabicyclo[5.1.0]octan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C7H12O2.H3O4P/c3*8-5-3-1-2-4-6-7(5)9-6;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4) |
InChI Key |
IHVHBYJEPXVERD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


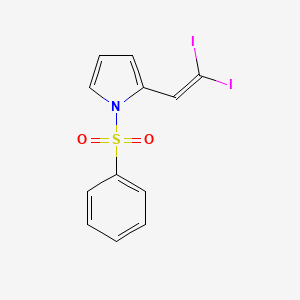
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
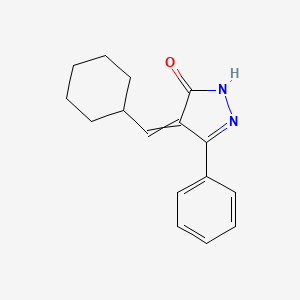
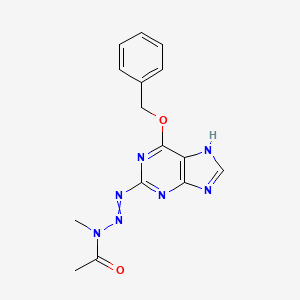
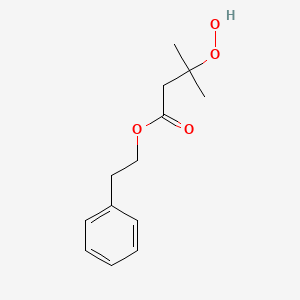
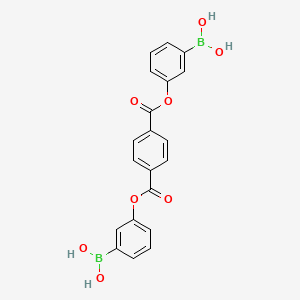
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
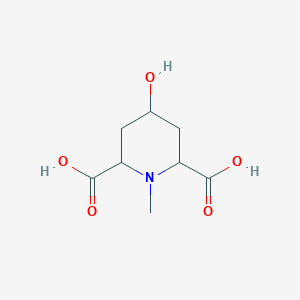
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
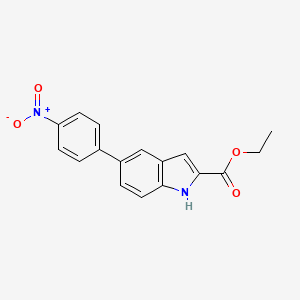
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
